molecular formula C14H12ClNO4S B7781537 Benzeneacetic acid, alpha-[[(4-chlorophenyl)sulfonyl]amino]-, (alphaS)-

Benzeneacetic acid, alpha-[[(4-chlorophenyl)sulfonyl]amino]-, (alphaS)-

Cat. No.: B7781537
M. Wt: 325.8 g/mol
InChI Key: RCGHLRLGTZRRKK-ZDUSSCGKSA-N
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Description

Benzeneacetic acid, alpha-[[(4-chlorophenyl)sulfonyl]amino]-, (alphaS)- is a chiral compound with significant applications in various fields of chemistry and biology. The compound features a sulfonamide group attached to a phenyl ring, which is further connected to a chiral center bearing a phenylacetic acid moiety. This unique structure imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetic acid, alpha-[[(4-chlorophenyl)sulfonyl]amino]-, (alphaS)- typically involves the following steps:

    Formation of the Sulfonamide Group: The reaction between 4-chlorobenzenesulfonyl chloride and an appropriate amine, such as aniline, under basic conditions (e.g., using sodium hydroxide) to form the sulfonamide intermediate.

    Introduction of the Chiral Center: The sulfonamide intermediate is then reacted with a chiral auxiliary or a chiral catalyst to introduce the chiral center. This step often involves asymmetric synthesis techniques.

    Formation of the Phenylacetic Acid Moiety:

Industrial Production Methods

Industrial production of Benzeneacetic acid, alpha-[[(4-chlorophenyl)sulfonyl]amino]-, (alphaS)- may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetic acid, alpha-[[(4-chlorophenyl)sulfonyl]amino]-, (alphaS)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium hydroxide (NaOH), alkoxides (RO⁻), amines (RNH₂)

Major Products

    Oxidation: Sulfone derivatives

    Reduction: Amine derivatives

    Substitution: Various substituted phenylacetic acid derivatives

Scientific Research Applications

Benzeneacetic acid, alpha-[[(4-chlorophenyl)sulfonyl]amino]-, (alphaS)- has diverse applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to mimic natural substrates.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of Benzeneacetic acid, alpha-[[(4-chlorophenyl)sulfonyl]amino]-, (alphaS)- involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the phenylacetic acid moiety can engage in hydrophobic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenylsulfonamido)benzoic acid
  • 4-chlorophenylsulfonylurea
  • 4-chlorophenylsulfonylhydrazide

Uniqueness

Benzeneacetic acid, alpha-[[(4-chlorophenyl)sulfonyl]amino]-, (alphaS)- is unique due to its chiral center, which imparts specific stereochemical properties that can influence its biological activity and selectivity. This distinguishes it from other similar compounds that may lack chirality or have different functional groups.

Properties

IUPAC Name

(2S)-2-[(4-chlorophenyl)sulfonylamino]-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO4S/c15-11-6-8-12(9-7-11)21(19,20)16-13(14(17)18)10-4-2-1-3-5-10/h1-9,13,16H,(H,17,18)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCGHLRLGTZRRKK-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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